
Sodium quinoline-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium quinoline-3-sulfinate is an organosulfur compound that features a quinoline ring system substituted with a sulfonate group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium quinoline-3-sulfinate can be synthesized through the sulfonylation of quinoline N-oxides using sodium sulfinates. This reaction typically involves a metal-free, reductant-free deoxygenative sulfonylation process, where sodium sulfinates act as both the sulfonylation reagent and the activating agent . The reaction conditions often include the use of an inert atmosphere and specific solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned sulfonylation process. The scalability of this method depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Sodium quinoline-3-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium persulfate (K₂S₂O₈) and reducing agents such as sodium borohydride (NaBH₄). Solvents like acetonitrile and dichloromethane are often employed to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonic acids, while substitution reactions can produce a variety of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of sodium quinoline-3-sulfinate involves its ability to participate in radical coupling reactions. The sulfonate group can activate the quinoline ring, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
Sodium benzenesulfinate: Another sulfonate compound used in organic synthesis.
Sodium toluenesulfinate: Similar in structure but with a toluene ring instead of a quinoline ring.
Sodium methanesulfinate: A simpler sulfonate compound with a methane backbone.
Uniqueness
Sodium quinoline-3-sulfinate is unique due to its quinoline ring system, which imparts distinct chemical properties and reactivity compared to other sulfonate compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry .
Propiedades
Fórmula molecular |
C9H6NNaO2S |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
sodium;quinoline-3-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)8-5-7-3-1-2-4-9(7)10-6-8;/h1-6H,(H,11,12);/q;+1/p-1 |
Clave InChI |
BMLOYHUCCFHTLA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


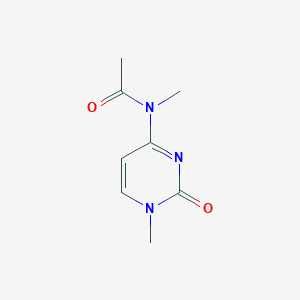
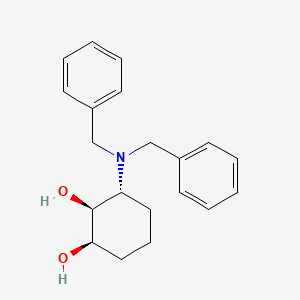
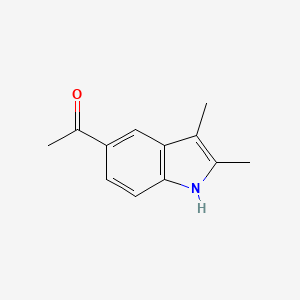
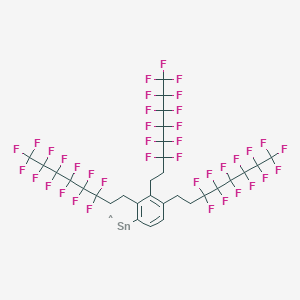
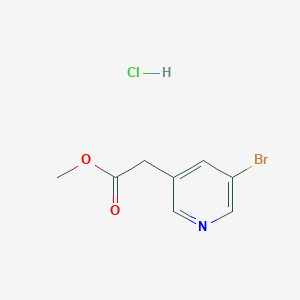
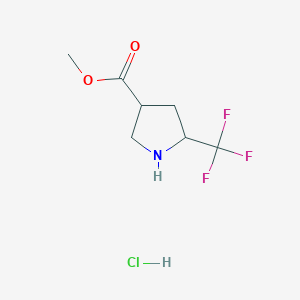
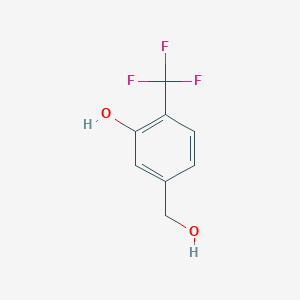
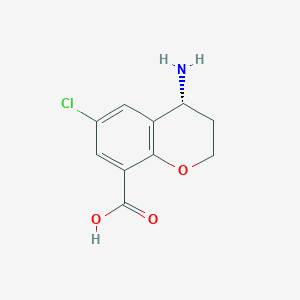
![8-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B13116854.png)



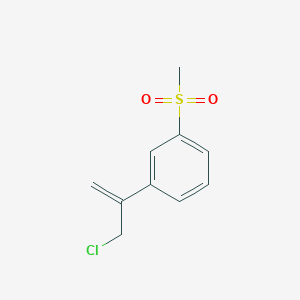
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
